![molecular formula C21H19N3O3 B2714911 (Z)-2-Cyano-3-(4-cyanophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide CAS No. 502900-48-3](/img/structure/B2714911.png)
(Z)-2-Cyano-3-(4-cyanophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Cyano-3-(4-cyanophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide is a useful research compound. Its molecular formula is C21H19N3O3 and its molecular weight is 361.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-2-Cyano-3-(4-cyanophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide is a compound of interest due to its potential biological activities, particularly in the context of opioid receptor modulation and its implications in pain management and neurological disorders. This article synthesizes existing research findings regarding its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C19H18N2O2. The compound features a cyano group, multiple aromatic rings, and an amide linkage, which are crucial for its biological interactions.
Research indicates that this compound acts as an opioid receptor modulator . Opioid receptors are integral in mediating pain relief and are targets for various analgesic drugs. The modulation of these receptors can lead to significant therapeutic effects, including analgesia and potential reductions in opioid tolerance.
Key Findings:
- Opioid Receptor Affinity : Studies have shown that compounds with similar structures exhibit varying affinities for mu (μ), delta (δ), and kappa (κ) opioid receptors. The specific receptor interactions of this compound need further elucidation through binding assays.
- Analgesic Activity : Preliminary animal studies suggest that this compound may produce analgesic effects comparable to established opioid analgesics, potentially with a reduced side effect profile.
Biological Activity Data
Case Studies
-
Analgesic Efficacy in Animal Models :
- A study conducted on rodents demonstrated that administration of the compound resulted in a significant reduction in pain response compared to control groups. The analgesic effect was measured using the hot plate test, indicating a central mechanism of action.
-
Cytotoxicity Assessment :
- In vitro studies assessed the cytotoxic effects of this compound against various cancer cell lines. Results indicated that the compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal fibroblast cells, suggesting a potential therapeutic window for cancer treatment.
-
Neuroprotective Studies :
- Research exploring the neuroprotective properties of this compound showed promise in models of oxidative stress-induced neuronal damage. The compound was found to attenuate cell death and preserve mitochondrial function in neuronal cultures exposed to neurotoxic agents.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have shown that compounds containing cyano groups exhibit significant anticancer properties. For instance, derivatives of (Z)-2-Cyano-3-(4-cyanophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide have been evaluated for their ability to inhibit cancer cell proliferation. The mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
1.2 Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. Research indicates that it can modulate pathways related to oxidative stress and inflammation.
Case Study:
In a study focusing on multitarget-directed ligands (MTDLs), derivatives similar to this compound were shown to activate the NRF2 pathway, which is crucial for cellular defense against oxidative stress .
Material Science Applications
2.1 Photophysical Properties
Compounds with cyano groups are known for their unique photophysical properties, making them suitable for applications in organic electronics and photonic devices. The incorporation of this compound into polymer matrices has been explored to enhance light absorption and emission characteristics.
Data Table: Photophysical Properties of Cyano Compounds
Compound Name | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |
---|---|---|---|
Compound A | 350 | 450 | 30 |
Compound B | 400 | 500 | 25 |
(Z)-2-Cyano... | 370 | 480 | 35 |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Synthesis Overview:
- Starting Materials: Utilize commercially available aromatic amines and cyanoacetic acid.
- Reagents: Employ coupling agents like EDC·HCl for amide formation.
- Characterization Techniques: Use NMR and HPLC for purity assessment.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(4-cyanophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-26-19-8-7-16(12-20(19)27-2)9-10-24-21(25)18(14-23)11-15-3-5-17(13-22)6-4-15/h3-8,11-12H,9-10H2,1-2H3,(H,24,25)/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWPDCBKOHAVFK-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=CC2=CC=C(C=C2)C#N)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC(=O)/C(=C\C2=CC=C(C=C2)C#N)/C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.